7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane
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Overview
Description
7-(Bromomethyl)-3-oxabicyclo[410]heptane is a bicyclic organic compound with the molecular formula C7H11BrO It features a bromomethyl group attached to a 3-oxabicyclo[410]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane typically involves the bromination of 3-oxabicyclo[4.1.0]heptane. One common method is the reaction of 3-oxabicyclo[4.1.0]heptane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominated compounds to meet industrial safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include alcohols and ketones.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving brominated substrates.
Industry: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane involves its reactivity due to the presence of the bromomethyl group. This group can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Norcarane (Bicyclo[4.1.0]heptane): Similar bicyclic structure but lacks the bromomethyl and oxygen functionalities.
7-Bromobicyclo[4.1.0]heptane: Similar structure but lacks the oxygen atom in the bicyclic framework.
Bicyclo[4.1.0]heptane,7,7-dibromo-: Contains two bromine atoms but lacks the oxygen atom.
Uniqueness
7-(Bromomethyl)-3-oxabicyclo[410]heptane is unique due to the combination of a bromomethyl group and an oxygen atom within the bicyclic framework
Properties
IUPAC Name |
7-(bromomethyl)-3-oxabicyclo[4.1.0]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c8-3-6-5-1-2-9-4-7(5)6/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWZDODCSFFQEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1C2CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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